An In-depth Technical Guide to 3-(2-Aminophenyl)propan-1-ol (CAS 57591-47-6)
An In-depth Technical Guide to 3-(2-Aminophenyl)propan-1-ol (CAS 57591-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminophenyl)propan-1-ol (CAS number 57591-47-6), a bifunctional organic molecule with significant potential as a building block in medicinal chemistry and materials science. This document collates available physicochemical data, proposes logical synthetic routes, explores potential reactivity and applications, and offers predicted spectroscopic signatures. Given the limited publicly available experimental data for this specific compound, this guide integrates established chemical principles and data from analogous structures to provide a robust framework for researchers. All hypothetical pathways and predicted data are clearly identified as such, ensuring scientific integrity.
Core Molecular Attributes
3-(2-Aminophenyl)propan-1-ol is a unique scaffold featuring a primary aromatic amine and a primary alcohol separated by a propyl chain. This combination of functional groups offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.
Physicochemical Properties
Precise experimental data for the physicochemical properties of 3-(2-Aminophenyl)propan-1-ol are not widely reported. The following table summarizes the available information from chemical suppliers and includes predicted values where experimental data is absent.
| Property | Value | Source |
| CAS Number | 57591-47-6 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Not Reported (likely a liquid or low-melting solid) | Inferred |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported (expected to be soluble in organic solvents) | Inferred |
| SMILES | NC1=C(CCCO)C=CC=C1 | [1] |
Note: The physical state and solubility are inferred based on the structure and properties of similar aromatic and aliphatic alcohols and amines.
Synthesis and Methodologies
While specific literature detailing the synthesis of 3-(2-Aminophenyl)propan-1-ol is scarce, several logical and well-established synthetic strategies can be proposed. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.
Proposed Synthetic Pathway: Catalytic Hydrogenation of a Nitro Precursor
A highly plausible and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach offers high yields and selectivity.
Workflow: Synthesis via Catalytic Hydrogenation
Caption: Proposed synthesis of 3-(2-Aminophenyl)propan-1-ol via catalytic hydrogenation.
Experimental Protocol (Hypothetical):
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Preparation: In a high-pressure reaction vessel (Parr hydrogenator), dissolve 3-(2-nitrophenyl)propan-1-ol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon and platinum oxide are highly effective and widely used catalysts for the reduction of aromatic nitro groups to amines[3]. They offer good activity under relatively mild conditions.
-
Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and can dissolve both the starting material and the product.
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Pressure: The use of pressurized hydrogen increases the rate of reaction.
Chemical Reactivity and Potential Transformations
The dual functionality of 3-(2-Aminophenyl)propan-1-ol dictates its reactivity, allowing for selective transformations at either the aromatic amine or the primary alcohol.
Reactions of the Aromatic Amine
The aniline-type amino group is a versatile handle for a variety of chemical modifications:
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Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.
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Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a competing reaction.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would yield a diazonium salt, a key intermediate for Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring.
-
Formation of Heterocycles: The ortho-relationship of the amino group and the propyl-alcohol side chain provides a template for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines, through intramolecular cyclization reactions.
Reactions of the Primary Alcohol
The primary alcohol can undergo a range of standard transformations:
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Oxidation: Mild oxidation (e.g., with PCC) would yield the corresponding aldehyde, while stronger oxidizing agents (e.g., Jones reagent) would produce the carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) will form the corresponding ester.
-
Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis.
-
Deoxyamination: The alcohol could be converted to an amine through processes like the Mitsunobu reaction, offering a route to diamine derivatives[4].
Logical Relationship: Functional Group Reactivity
Caption: Reactivity pathways of 3-(2-Aminophenyl)propan-1-ol.
Potential Applications in Research and Development
The aminophenyl alkanol motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. Therefore, 3-(2-Aminophenyl)propan-1-ol represents a valuable starting material for the synthesis of novel drug candidates.
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Drug Discovery: This compound can serve as a key intermediate in the synthesis of analogues of known drugs or as a fragment in fragment-based drug discovery campaigns. The primary amine and alcohol provide convenient points for the introduction of diversity into a molecular library.
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Materials Science: The presence of a primary amine and an alcohol allows for its potential use as a monomer in polymerization reactions to form novel polyamides, polyesters, or polyurethanes with unique properties conferred by the aromatic side chain.
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Ligand Synthesis: The molecule could be elaborated into chelating ligands for metal catalysis or for use in coordination chemistry.
Spectroscopic Characterization (Predicted)
No publicly available spectra for 3-(2-Aminophenyl)propan-1-ol have been identified. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm.
-
-CH₂- (adjacent to aromatic ring): A triplet around δ 2.6-2.8 ppm.
-
-CH₂- (middle of the chain): A multiplet (likely a sextet) around δ 1.8-2.0 ppm.
-
-CH₂-OH: A triplet around δ 3.6-3.8 ppm.
-
-NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shifts would be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Multiple signals in the range of δ 115-145 ppm.
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-CH₂- (adjacent to aromatic ring): A signal around δ 30-35 ppm.
-
-CH₂- (middle of the chain): A signal around δ 32-37 ppm.
-
-CH₂-OH: A signal around δ 60-65 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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N-H Stretch: Two sharp peaks (for the primary amine) in the region of 3300-3500 cm⁻¹.
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C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 151.
-
Key Fragmentation Patterns: Loss of water (M-18), loss of the propyl alcohol chain, and fragmentation patterns characteristic of anilines.
Safety and Handling
Based on available safety data sheets for 3-(2-Aminophenyl)propan-1-ol, the following precautions should be observed[5]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature[1]. It is noted to be stable under recommended storage conditions but may be sensitive to moisture[5].
-
Incompatible Materials: Strong oxidizing agents[5].
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-(2-Aminophenyl)propan-1-ol is a compound with considerable, yet largely unexplored, potential in synthetic chemistry. While a comprehensive body of experimental data is not yet available in the public domain, its structural features suggest a wide range of possible applications, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties, potential synthesis, and reactivity, serving as a valuable resource for researchers embarking on studies involving this versatile molecule. It is our hope that this document will stimulate further investigation into the chemistry and applications of 3-(2-Aminophenyl)propan-1-ol.
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